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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366 Get Quote

This guide provides a detailed analysis of the spectroscopic data for 3,5-Dibromo-2-
methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The

following sections present Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ¹H and predicted ¹³C NMR data for 3,5-Dibromo-2-methoxypyridine.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 3,5-Dibromo-2-methoxypyridine

Chemical Shift (δ) ppm Multiplicity Assignment

8.20 - 8.40 m H-4, H-6

3.92 s -OCH₃

Predicted ¹³C NMR Data
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Due to the unavailability of experimental ¹³C NMR data, the following chemical shifts have been

predicted using computational models. These predictions are based on the known effects of

substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-Dibromo-2-methoxypyridine

Chemical Shift (δ) ppm Assignment

~158 C-2

~110 C-3

~145 C-4

~115 C-5

~148 C-6

~55 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR data for 3,5-Dibromo-2-methoxypyridine is summarized below.

Table 3: Predicted FT-IR Spectral Data for 3,5-Dibromo-2-methoxypyridine
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Wavenumber (cm⁻¹) Assignment

~3100-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (-OCH₃)

~1570-1550
C=C and C=N stretching vibrations (pyridine

ring)

~1450 C-H bend (-OCH₃)

~1250 Asymmetric C-O-C stretch

~1050 Symmetric C-O-C stretch

~800-700 C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular formula of 3,5-Dibromo-2-methoxypyridine is C₆H₅Br₂NO, with

a molecular weight of approximately 266.92 g/mol .

Table 4: Mass Spectrometry Data for 3,5-Dibromo-2-methoxypyridine

m/z Assignment

267, 269, 271
[M]⁺ (Molecular ion peak with isotopic pattern

for two bromine atoms)

252, 254, 256 [M - CH₃]⁺

238, 240, 242 [M - CHO]⁺

188, 190 [M - Br]⁺

159, 161 [M - Br - CHO]⁺

108 [M - 2Br]⁺

Experimental Protocols
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The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
A solution of 5-10 mg of 3,5-Dibromo-2-methoxypyridine in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared. The solution is then filtered

into an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field

spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy
For solid samples, a small amount of 3,5-Dibromo-2-methoxypyridine is finely ground with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of

the solid sample directly on the ATR crystal. The IR spectrum is recorded over the range of

4000-400 cm⁻¹.

Mass Spectrometry
A dilute solution of 3,5-Dibromo-2-methoxypyridine is introduced into the mass spectrometer,

typically using a direct insertion probe or via gas chromatography (GC-MS). Electron ionization

(EI) at 70 eV is a common method for generating the molecular ion and fragment ions. The

mass analyzer then separates the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for spectroscopic analysis of organic compounds.

To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dibromo-2-
methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079366#spectroscopic-data-for-3-5-dibromo-2-
methoxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b079366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

